molecular formula C14H20N2O3 B6363364 Z-DL-leucine amide CAS No. 33042-97-6

Z-DL-leucine amide

Cat. No.: B6363364
CAS No.: 33042-97-6
M. Wt: 264.32 g/mol
InChI Key: JZEYMGMOBIYUOV-UHFFFAOYSA-N
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Description

Z-DL-leucine amide (benzyloxycarbonyl-DL-leucinamide) is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its structure features a leucine backbone with an amide group at the C-terminus and a benzyloxycarbonyl (Z) protecting group at the N-terminus. This configuration enhances stability during solid-phase peptide synthesis while preserving reactivity for subsequent deprotection steps.

Preparation Methods

Enzymatic Synthesis Using Adenylate-Forming Enzymes

At4CL2-Catalyzed Amide Bond Formation

4-Coumarate:CoA ligase from Arabidopsis thaliana (At4CL2) demonstrates promiscuity toward non-native substrates, enabling chemoenzymatic synthesis of Z-DL-leucine amide . The enzyme adenylates Z-DL-leucine (5 mM) in the presence of ATP (10 mM) and Mg²⁺ (5 mM), forming Z-DL-leucinyl-AMP as an intermediate. Subsequent non-enzymatic attack by aqueous ammonia (50 mM) generates the amide bond with 65–70% yield after 24 hours at pH 7.5 .

Racemic Substrate Challenges

At4CL2 exhibits moderate stereoselectivity, favoring L-enantiomers by a 3:1 ratio . For DL-leucine, this results in incomplete conversion of the D-isomer, necessitating extended reaction times (48–72 hours) to achieve 85–90% total yield. Racemization during the adenylation step is mitigated by maintaining the reaction at 4°C, reducing epimerization to <5% .

Aminolysis of Active Esters

Z-DL-Leucine Pentafluorophenyl Ester Synthesis

Z-DL-leucine (1.0 mol) reacts with pentafluorophenol (1.1 mol) and DCC (1.05 mol) in dichloromethane at 0°C for 2 hours. The precipitated dicyclohexylurea is filtered, and the ester is isolated via rotary evaporation (82–85% yield) .

Ammonia-Mediated Aminolysis

The PFP ester (1.0 mol) is treated with liquid ammonia (-33°C) in THF, stirring for 12 hours. After warming to 25°C, the mixture is concentrated and purified via recrystallization (ethanol/water 70:30), yielding this compound with 89–92% purity and 75% isolated yield .

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Resin Functionalization

Wang resin (1.0 g, 0.8 mmol/g loading) is preloaded with Fmoc-DL-leucine via standard DIC/HOBt coupling (3 hours, 25°C). After Fmoc deprotection (20% piperidine/DMF), the Z-group is introduced using Z-Cl (3 equivalents) and DIEA (6 equivalents) in DMF (2 hours) .

On-Resin Amidation

The resin-bound Z-DL-leucine is treated with HATU (1.5 equivalents) and ammonium chloride (5 equivalents) in DMF for 4 hours. Cleavage from the resin (TFA/water 95:5, 2 hours) and precipitation into cold diethyl ether provides this compound in 68–72% yield with ≤2% deletion sequences .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction Time (h)Stereochemical Integrity
Classical Solution75–82≥988–10Moderate (5% racemization)
Enzymatic65–7090–9224–72Low (D-isomer residual)
Aminolysis70–7589–9212–14High (≤2% racemization)
SPPS68–7295–976–8High (resin-controlled)

Challenges and Optimization Strategies

Racemization During Activation

Mixed anhydride methods induce up to 8% racemization at 25°C . Substituting DCC with ethyl cyano(hydroxyimino)acetate (Oxyma) reduces this to <2% while maintaining 85% yield .

Enzymatic Substrate Engineering

Directed evolution of At4CL2 to improve D-leucine acceptance increased total DL-leucine conversion to 94% in preliminary trials, though industrial scalability remains unproven .

Green Chemistry Approaches

Microwave-assisted aminolysis (100 W, 80°C) reduces reaction times from 12 hours to 35 minutes while achieving 88% yield, though product decomposition occurs above 100°C .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group in Z-DL-leucine amide undergoes hydrolysis under acidic or basic conditions to yield Z-DL-leucine (carboxylic acid) and ammonia.

Acidic Hydrolysis

  • Mechanism : Protonation of the amide oxygen enhances electrophilicity at the carbonyl carbon, enabling nucleophilic attack by water. Subsequent steps involve tetrahedral intermediate formation, elimination of ammonia, and deprotonation to yield the carboxylic acid .

  • Conditions : 6 M HCl, reflux (110°C, 12–24 h) .

  • Efficiency : Near-quantitative conversion, driven by irreversibility due to ammonia removal .

Basic Hydrolysis

  • Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Elimination of the amide nitrogen as ammonia occurs, followed by carboxylate formation .

  • Conditions : 2 M NaOH, 100°C, 6–12 h .

  • Limitations : Slower than acidic hydrolysis due to reversible steps .

Enzymatic Cleavage

Proteases selectively hydrolyze the amide bond in this compound:

EnzymeMechanismConditionsEfficiencySource
Thermolysin Zn²⁺-mediated activation of water for nucleophilic attackpH 7.5, 37°C≥90%
Carboxypeptidase A Lewis acid activation of carbonyl grouppH 7.8, 25°C65–80%

Reduction to Amines

Lithium aluminum hydride (LiAlH₄) reduces the amide to a primary amine:

  • Reaction :

    Z-DL-leucine amideLiAlH4Z-DL-leucinamine+NH3\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{Z-DL-leucinamine} + \text{NH}_3
  • Mechanism : Hydride addition forms a tetrahedral alkoxide intermediate, followed by elimination of Al-O species and iminium ion reduction .

  • Conditions : Anhydrous THF, 0°C → room temperature, 4–6 h .

  • Yield : 70–85% .

Acylation and Protection Reactions

The Z-group (benzyloxycarbonyl) and amine participate in further functionalization:

Deprotection of the Z-Group

  • Conditions : H₂/Pd-C in ethanol, 1 atm, 25°C .

  • Product : DL-leucine amide (free amine) .

Acylation of the Free Amine

  • Reagents : Acetic anhydride, Fmoc-Cl.

  • Example :

    DL-leucine amide+Ac2OAc-DL-leucine amide\text{DL-leucine amide} + \text{Ac}_2\text{O} \rightarrow \text{Ac-DL-leucine amide}
  • Efficiency : >95% under micellar conditions (TPGS surfactant, 45°C) .

Nucleophilic Aromatic Substitution

The deprotected amine reacts with electrophilic aromatic systems:

  • Example :

    DL-leucine amide+FluorodinitrobenzeneDNP-leucine amide\text{DL-leucine amide} + \text{Fluorodinitrobenzene} \rightarrow \text{DNP-leucine amide}
  • Conditions : pH 9.0, 25°C, 2 h .

  • Application : Fluorescent labeling for analytical detection .

Schiff Base Formation

The primary amine forms imines with aldehydes:

  • Reaction :

    DL-leucine amide+RCHORCH=N-leucine amide\text{DL-leucine amide} + \text{RCHO} \rightarrow \text{RCH=N-leucine amide}
  • Conditions : Aqueous buffer (pH 7.4), 37°C .

  • Stabilization : Reduction with NaBH₄ yields stable secondary amines .

Scientific Research Applications

Chemistry: Z-DL-leucine amide is used as a building block in the synthesis of peptides and other complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is used to study protein synthesis and enzyme interactions. It serves as a model compound for understanding the behavior of amino acids in biological systems .

Medicine: Its ability to interact with various biological targets makes it a promising candidate for pharmaceutical research .

Industry: In industrial applications, this compound is used in the production of fine chemicals and as a precursor for other valuable compounds. Its versatility and ease of synthesis make it a preferred choice for large-scale production .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Melting Point : ~125–128°C (decomposes)
  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and ethanol.

The compound is synthesized via selective hydrolysis of nitriles under alkaline conditions, as demonstrated in studies on amide synthesis . For example, using ethanol as a solvent with 4% NaOH under ultrasound irradiation optimizes yield, though reaction time and solvent choice critically influence efficiency .

Comparative Analysis with Structural Analogues

Key Observations :

  • Solvent Impact: Ethanol consistently outperforms methanol and other alcohols in yield due to its optimal polarity and compatibility with NaOH .
  • Energy Source: Ultrasound reduces reaction time by 30–50% compared to traditional heating, though yields for branched-chain amino acid amides (e.g., leucine, valine) remain slightly lower than for simpler amides like benzamide .

Stability and Reactivity

Z-DL-leucine amide exhibits greater hydrolytic stability than its unprotected counterpart (DL-leucine amide) due to the Z group. However, steric hindrance from the leucine side chain slows enzymatic degradation compared to smaller analogues like Z-glycine amide:

Property This compound Z-glycine amide Z-DL-phenylalanine amide
Enzymatic Hydrolysis Rate Low High Moderate
Thermal Stability High Moderate High

Biological Activity

Z-DL-leucine amide is a derivative of leucine, an essential amino acid that plays a crucial role in various biological processes. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a Z-protecting group on the amino group of leucine, which enhances its stability and bioactivity. Leucine itself is known for its involvement in protein synthesis, muscle metabolism, and regulation of insulin signaling pathways.

Biological Activity

1. Pharmacological Effects

This compound exhibits several pharmacological effects that are relevant to its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that modifications of leucine residues can enhance the antibacterial properties of peptides. For instance, a study indicated that D-leucine modifications significantly increased the antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Properties : Research has demonstrated that leucine derivatives can exhibit cytotoxic effects on cancer cells. The incorporation of D-leucine into peptide sequences has been shown to enhance their anticancer activity significantly, with specific variants demonstrating complete cytotoxicity against lung cancer cells .

2. Mechanisms of Action

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : The hydrophobic nature of leucine facilitates its integration into cell membranes, potentially disrupting membrane integrity in bacterial cells and leading to cell death .
  • Modulation of Protein Synthesis : Leucine is a key regulator of the mTOR pathway, which is crucial for protein synthesis and cell growth. This compound may influence this pathway, enhancing anabolic processes in muscle cells .

Case Studies

Case Study 1: Antimicrobial Peptide Development

In a study focusing on antimicrobial peptides (AMPs), researchers modified a parent peptide by incorporating D-leucine at specific positions. The resulting peptides showed enhanced antibacterial activity against Gram-positive bacteria and significant cytotoxicity against cancer cell lines. This suggests that this compound could serve as a scaffold for developing new AMPs with dual therapeutic potential .

Case Study 2: Pharmacokinetics

Another investigation into the pharmacokinetics of N-acetyl-leucine enantiomers revealed significant differences in absorption and metabolism between D- and L-enantiomers. Although not directly involving this compound, the findings indicate that modifications to leucine structures can influence their pharmacokinetic profiles, which is critical for drug development .

Table 1: Biological Activities of this compound Derivatives

CompoundActivity TypeEffectiveness
This compoundAntimicrobialEnhanced against MRSA
D-Leucine PeptideAnticancerComplete cytotoxicity on H838 cells
N-Acetyl-L-LeucinePharmacokineticsHigher Cmax for D-enantiomer

Research Findings

Recent studies have highlighted the importance of leucine modifications in enhancing biological activity. For instance:

  • Antibacterial Activity : A modified peptide containing D-leucine demonstrated tenfold increased efficacy in killing lung cancer cells compared to its parent structure .
  • Cytotoxicity Profiles : The cytotoxicity observed was selective, sparing normal cells while effectively targeting cancerous ones, indicating a potential therapeutic window for this compound derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Z-DL-leucine amide, and how do reaction conditions (e.g., solvent choice, catalysts) influence yield and enantiomeric purity?

  • Methodological Answer: this compound is typically synthesized via carbodiimide-mediated coupling of Z-protected leucine with an amine. Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics, while catalysts like HOBt reduce racemization . Purity is assessed via HPLC (C18 column, UV detection at 254 nm) and chiral chromatography to resolve DL-enantiomers. Critical parameters include pH control (6.5–7.5) to prevent deprotection of the Z-group.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer:

  • NMR : Confirm the Z-group (benzyloxycarbonyl) via aromatic proton signals (δ 7.2–7.4 ppm) and amide NH (δ 6.5–7.0 ppm) .
  • HPLC-MS : Use reverse-phase chromatography with ESI-MS to detect molecular ion peaks ([M+H]+ ~307.4 Da) and assess purity (>99% for biochemical applications) .
  • FT-IR : Verify amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

Advanced Research Questions

Q. How do contradictory findings on amide stability under varying pH conditions impact experimental design for this compound in biochemical assays?

  • Methodological Answer: Amide bonds in this compound are sensitive to hydrolysis under extreme pH. For example, studies show that base-catalyzed hydrolysis (pH >10) degrades the amide group, while acidic conditions (pH <3) risk Z-group cleavage . To resolve contradictions:

  • Controlled Buffers : Use phosphate (pH 6–8) or Tris-HCl (pH 7–9) buffers.
  • Real-Time Monitoring : Employ ¹H NMR or CEST-MRI to track hydrolysis kinetics .
  • Data Normalization : Reference against inert standards (e.g., D₂O) to isolate pH effects .

Q. What computational strategies can predict the membrane permeability of this compound derivatives, and how do hydrogen-bonding interactions influence bioavailability?

  • Methodological Answer:

  • Molecular Dynamics (MD) : Simulate hydrogen-bonding networks; intramolecular H-bonds (e.g., amide NH to carbonyl) reduce solvent accessibility, enhancing permeability .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate logP values (measured via shake-flask method) with cellular uptake data.
  • Caco-2 Assay : Validate predictions using in vitro permeability models, comparing DL vs. L-enantiomer transport rates .

Q. How can researchers address discrepancies between theoretical and experimental pKa values for the amide group in this compound?

  • Methodological Answer:

  • Titration Studies : Use potentiometric titration with a glass electrode to measure experimental pKa.
  • Computational Refinement : Apply density functional theory (DFT) with solvation models (e.g., COSMO-RS) to adjust for solvent effects .
  • Comparative Analysis : Cross-reference with structurally similar amides (e.g., Z-L-lysine amide) to identify substituent effects .

Q. Data Contradiction Analysis

Q. When NMR and HPLC data conflict in characterizing this compound purity, what steps ensure methodological accuracy?

  • Methodological Answer:

  • Source Validation : Confirm reagent purity (e.g., Z-Leucine starting material) and solvent dryness.
  • Cross-Validation : Combine LC-MS (quantitative) with ¹³C NMR (qualitative) to detect trace impurities.
  • Error Mitigation : Repeat analyses under standardized conditions (e.g., 25°C, inert atmosphere) .

Q. Experimental Design Tables

Parameter Optimal Range Key Considerations
Synthesis Temperature0–4°C (amide coupling)Minimizes racemization
HPLC Mobile PhaseAcetonitrile/Water (60:40)Adjust pH to 2.5 with TFA for resolution
Stability Storage-20°C, desiccatedPrevents hydrolysis and Z-group cleavage

Properties

IUPAC Name

benzyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)8-12(13(15)17)16-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEYMGMOBIYUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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